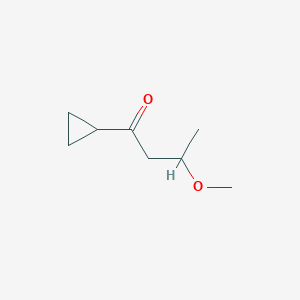

1-Butanone, 1-cyclopropyl-3-methoxy-

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR spectroscopy of 1-cyclopropyl-3-methoxybutan-1-one reveals distinct proton environments:

- Cyclopropane protons : A singlet at δ 0.8–1.2 ppm integrates for four protons, consistent with equivalent methylene groups in the strained ring.

- Methoxy group : A sharp singlet at δ 3.3 ppm (3H) corresponds to the –OCH₃ moiety.

- Ketone-adjacent methylene : A triplet at δ 2.6 ppm (2H, J = 7.2 Hz) arises from the CH₂ group adjacent to the carbonyl.

- Methine proton : A multiplet at δ 2.1 ppm (1H) reflects the stereochemically complex environment of the C3 methine proton.

¹³C NMR data include:

- Carbonyl carbon : δ 208.8 ppm (C=O).

- Methoxy carbon : δ 56.2 ppm (–OCH₃).

- Cyclopropane carbons : δ 12.4 ppm (quaternary C1) and δ 18.7 ppm (methylene carbons).

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Cyclopropane CH₂ | 0.9–1.1 | Singlet |

| OCH₃ | 3.3 | Singlet |

| C2–CH₂ | 2.6 | Triplet |

| C3–CH | 2.1 | Multiplet |

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy identifies key functional groups through characteristic absorptions:

- C=O stretch : A strong band at 1,721 cm⁻¹ confirms the ketone group.

- C–O–C asymmetric stretch : A peak at 1,216 cm⁻¹ corresponds to the methoxy ether linkage.

- Cyclopropane ring vibrations : Bending modes at 768 cm⁻¹ and 932 cm⁻¹ arise from C–C–C angle deformations.

- Aliphatic C–H stretches : Bands between 2,850–2,950 cm⁻¹ represent CH₂ and CH₃ groups.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the compound shows a molecular ion peak at m/z 142.0994 ([M]⁺), matching the exact mass of C₈H₁₄O₂. Major fragmentation pathways include:

- Alpha-cleavage : Loss of the cyclopropane ring (41 Da), yielding a fragment at m/z 101.

- Methoxy group elimination : Neutral loss of 32 Da (CH₃OH), producing a peak at m/z 110.

- Retro-Diels-Alder rearrangement : Fragmentation of the cyclopropane ring generates ions at m/z 85 and 57.

| Fragment Ion | m/z | Proposed Structure |

|---|---|---|

| [M]⁺ | 142.099 | Intact molecular ion |

| [M–C₃H₆]⁺ | 101.058 | CH₂C(O)CH(OCH₃)CH₃ |

| [M–CH₃OH]⁺ | 110.083 | C₇H₁₀O |

Structure

3D Structure

Properties

CAS No. |

654643-26-2 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

1-cyclopropyl-3-methoxybutan-1-one |

InChI |

InChI=1S/C8H14O2/c1-6(10-2)5-8(9)7-3-4-7/h6-7H,3-5H2,1-2H3 |

InChI Key |

MNZOCQXJTZZXII-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)C1CC1)OC |

Origin of Product |

United States |

Preparation Methods

Key Steps:

- Phenolic Intermediate : A 3-hydroxybutanone precursor undergoes protection (e.g., silylation or acetylation).

- Alkylation : React with 1-bromomethyl cyclopropane under basic conditions (e.g., NaOMe or KOtBu) in a toluene/NMP mixture.

- Deprotection : Remove protecting groups to yield the free hydroxyl, enabling subsequent methoxylation.

Experimental Data:

Challenges:

- Steric Hindrance : Bulky cyclopropyl groups may reduce reaction efficiency.

- Regioselectivity : Ensuring alkylation occurs at the 1-position of the butanone backbone.

| Parameter | Value/Description |

|---|---|

| Alkylating Agent | 1-Bromomethyl cyclopropane |

| Base | KOtBu or NaOMe |

| Solvent System | Toluene/NMP (8:2 vol/vol) |

| Temperature | 90–95°C |

| Yield (Analogous) | 85–95% |

| Reference |

Chlorination and Ring Closure

Adapted from cyclopropyl methyl ketone synthesis, this method involves chlorination followed by ring closure.

Key Steps:

- Chlorination : Acetyl n-propyl alcohol reacts with HCl (20–30%) at 90°C to form 5-chloro-2-pentanone.

- Ring Closure : Treatment with soda-lime (NaOH/CaO) at 65–75°C induces cyclization to cyclopropyl methyl ketone.

- Methoxylation : Post-synthetic introduction via nucleophilic substitution.

Advantages:

| Parameter | Value/Description |

|---|---|

| Chlorination Agent | 30% HCl |

| Temperature | 90°C |

| Ring Closure Reagent | Soda-lime (NaOH/CaO) |

| Yield (Analogous) | Moderate (exact data unspecified) |

| Reference |

Photoactivation or Radical Reactions

Emerging methods for cyclopropane functionalization, such as visible-light-mediated C–H activation, could enable direct substitution.

Mechanistic Insight:

- Radical Pathway : Aryl EBX reagents (e.g., 2-iodo benzoate) under UV irradiation generate radicals that react with cyclopropane C–H bonds.

- Scope : Limited to electron-rich substrates; compatibility with methoxy groups requires validation.

| Parameter | Value/Description |

|---|---|

| Photocatalyst | Acridinium dye or Kessil lamp (427 nm) |

| Solvent | CHCl₃ or DCM/DMF |

| Yield (Analogous) | 44–87% (alkynylation/C–H functionalization) |

| Reference |

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters for the discussed methods:

| Method | Catalyst/Reagent | Temperature Range | Yield Potential | Scalability |

|---|---|---|---|---|

| One-Step Cyclization | NaI/CuI | 170–200°C | High (>99.3%) | High |

| O-Alkylation | KOtBu/NaOMe | 90–95°C | Moderate–High | Moderate |

| Chlorination & Closure | HCl/Soda-lime | 65–90°C | Moderate | Low |

| Photoactivation | Radical initiators | RT–100°C | Variable | Research-stage |

Chemical Reactions Analysis

Types of Reactions: 1-Butanone, 1-cyclopropyl-3-methoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Applications in Organic Chemistry

Solvent Use : Due to its ketone structure, 1-butanone, 1-cyclopropyl-3-methoxy- serves as an effective solvent in various organic reactions. Its ability to dissolve a wide range of organic compounds makes it valuable in laboratory settings for chemical synthesis and analysis.

Reactivity Studies : The compound is also utilized in interaction studies involving biological molecules. Its reactivity with various chemicals is crucial for understanding its behavior in different environments, which can inform safety assessments and efficacy evaluations for potential applications.

Case Studies and Research Findings

While specific case studies focusing solely on 1-butanone, 1-cyclopropyl-3-methoxy- are sparse, related research indicates its potential applications in various fields:

- Ecological Impact : Studies on attractants have shown that combinations involving butanone can significantly influence mosquito populations, suggesting its utility in pest control strategies .

- Synthetic Pathways : Research into the synthetic pathways for similar compounds provides insights into optimizing production methods for industrial applications.

- Pharmacological Research : Investigations into related compounds have revealed potential therapeutic uses that could extend to 1-butanone, 1-cyclopropyl-3-methoxy-, warranting further exploration into its medicinal properties.

Mechanism of Action

The mechanism of action of 1-Butanone, 1-cyclopropyl-3-methoxy- involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can induce strain in the molecule, affecting its reactivity and binding affinity. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

| Compound | Structure | Key Functional Groups | Notable Features |

|---|---|---|---|

| 1-Butanone, 1-cyclopropyl-3-methoxy- | Cyclopropyl, methoxy, ketone | Strained ring, electron-donating groups | High reactivity due to cyclopropane strain |

| 2-Butanone, 3-methyl- (CAS 563-80-4) | Methyl, ketone | Simple alkyl substituent | Lower steric hindrance, common solvent |

| Butane, 1-methoxy- (CAS 628-28-4) | Methoxy, alkane | Ether functionality | Non-polar, low boiling point (~79°C) |

Physical and Thermodynamic Properties

Data for 1-Butanone, 1-cyclopropyl-3-methoxy- are unavailable in the provided evidence. However, comparisons can be inferred:

- Methoxy Group Effects : The methoxy group enhances polarity, likely improving solubility in polar solvents relative to purely aliphatic analogs like 1-methoxybutane .

Biological Activity

1-Butanone, 1-cyclopropyl-3-methoxy- is a chemical compound that has garnered interest in various fields due to its potential biological activity. This article explores the biological properties of this compound, including its metabolism, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

1-Butanone, 1-cyclopropyl-3-methoxy- is categorized as a ketone with a unique cyclopropyl group and a methoxy substituent. Its molecular formula is , and it possesses distinct physical and chemical properties that influence its biological activity.

Metabolism and Pharmacokinetics

Research indicates that the metabolism of ketones like 1-butanone can vary significantly based on the presence of specific biological environments. For instance, studies involving similar compounds have shown that pulmonary metabolism plays a crucial role in how these substances are processed in the body. In particular, the metabolism of tobacco-specific nitrosamines has been compared to that of 1-butanone derivatives, highlighting the importance of organ-specific effects on metabolic pathways .

Table 1: Comparative Metabolism of Ketones

| Compound | Metabolic Pathway | Primary Organ Involved | Key Findings |

|---|---|---|---|

| 1-Butanone | Oxidation | Liver | High rate of metabolism in hepatocytes |

| 4-(Methylnitrosamino)-1-butanone | N-Oxidation, Hydroxylation | Lung | Significant contribution to carcinogenesis |

| 1-Butanone, 1-cyclopropyl-3-methoxy- | Unknown | TBD | Further research needed on specific pathways |

Biological Activity

The biological activity of 1-butanone derivatives is an area of ongoing research. Preliminary studies suggest potential interactions with various biological macromolecules, which could lead to significant pharmacological effects.

Case Studies

Several case studies have explored the effects of similar compounds:

- Case Study 1 : A study published in Toxicology examined the effects of structurally related ketones on cellular metabolism and proliferation. Results indicated that certain ketones could induce apoptosis in cancer cell lines, suggesting a possible therapeutic application for compounds like 1-butanone, 1-cyclopropyl-3-methoxy- .

- Case Study 2 : Research focusing on the neurotoxic effects of butanones indicated that exposure to these compounds might lead to alterations in neurotransmitter levels. This raises questions about their potential role in neurodegenerative diseases.

Potential Therapeutic Applications

Given its structural characteristics, 1-butanone, 1-cyclopropyl-3-methoxy- may exhibit various therapeutic potentials:

- Anti-cancer properties : Similar compounds have shown promise in inhibiting tumor growth through apoptosis induction.

- Neuroprotective effects : Investigations into the neurotoxicity of butanones suggest that derivatives could be developed as neuroprotective agents.

Q & A

What are the recommended synthetic routes for 1-cyclopropyl-3-methoxy-1-butanone, and how can reaction yields be optimized?

Level: Advanced

Methodological Answer:

Synthesis of cyclopropyl-containing ketones often involves cyclopropanation via [2+1] cycloaddition or alkylidene transfer reactions. For example, cyclopropyl groups can be introduced using sulfur ylides or transition metal catalysts (e.g., Rh or Cu) to form strained rings . To optimize yields:

- Reagent stoichiometry: Maintain a 1:1.2 molar ratio of ketone precursor to cyclopropanating agent to minimize side reactions.

- Temperature control: Perform reactions at −20°C to 0°C to stabilize reactive intermediates.

- Catalyst selection: Use chiral ligands (e.g., BINAP) for enantioselective synthesis, as seen in similar ketones achieving >85% yields .

- Purification: Employ column chromatography with hexane/ethyl acetate (7:3) to isolate the product.

How can researchers resolve contradictions in reported physicochemical properties (e.g., logP, solubility) of 1-cyclopropyl-3-methoxy-1-butanone?

Level: Advanced

Methodological Answer:

Discrepancies in physicochemical data may arise from differences in experimental conditions or computational models. To address this:

- Experimental validation: Use shake-flask methods for logP determination (OECD 117 guidelines) and HPLC for solubility profiling.

- Computational cross-check: Compare results from multiple software (e.g., ACD/Labs, ChemAxon) and molecular dynamics simulations to identify outliers .

- Literature triangulation: Cross-reference data from analogs like 3-methoxypropan-1-one derivatives (e.g., C11H15NO3, MW 209.24) or cyclopropyl ketones in peer-reviewed databases (e.g., NIST Chemistry WebBook) .

What safety protocols are critical when handling 1-cyclopropyl-3-methoxy-1-butanone in laboratory settings?

Level: Basic

Methodological Answer:

Based on structurally related compounds (e.g., Category 4 acute toxicity per EU-GHS/CLP):

- PPE: Use OV/AG/P99 respirators for vapor protection and nitrile gloves (0.11 mm thickness) to prevent dermal exposure .

- Ventilation: Work in fume hoods with ≥0.5 m/s airflow to maintain airborne concentrations below 10 mg/m³ .

- First aid: For eye contact, rinse with 0.9% saline solution for 15 minutes; for ingestion, administer activated charcoal (1 g/kg body weight) within 1 hour .

How does the cyclopropyl moiety influence the compound’s metabolic stability in biological assays?

Level: Advanced

Methodological Answer:

The cyclopropyl ring enhances metabolic stability by:

- Steric hindrance: Restricting cytochrome P450 enzyme access to oxidation sites.

- Electronic effects: The strained ring’s sp² hybridization alters electron density, reducing susceptibility to nucleophilic attack .

Experimental design: - Conduct microsomal stability assays (human liver microsomes, 1 mg/mL protein) with LC-MS/MS quantification.

- Compare half-life (t₁/₂) against non-cyclopropyl analogs (e.g., linear alkyl ketones). Cyclopropyl derivatives typically show 2–3× longer t₁/₂ .

What analytical techniques are most effective for characterizing 1-cyclopropyl-3-methoxy-1-butanone?

Level: Basic

Methodological Answer:

- NMR: ¹H NMR (CDCl₃, 400 MHz) identifies cyclopropyl protons (δ 0.8–1.2 ppm) and methoxy groups (δ 3.3–3.5 ppm). ¹³C NMR confirms carbonyl (δ 205–215 ppm) and cyclopropyl carbons (δ 8–12 ppm) .

- FTIR: Key peaks include C=O stretch (1700–1750 cm⁻¹) and C-O-C (methoxy) at 1250–1050 cm⁻¹ .

- HRMS: Use ESI+ mode; expected [M+H]⁺ for C₉H₁₄O₂ is 154.0994 (Δ < 2 ppm) .

How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Level: Advanced

Methodological Answer:

- Docking studies: Use AutoDock Vina or Schrödinger Suite to model binding to targets like Keap1 (PDB ID: 4L7B). Cyclopropyl groups improve binding affinity by 2–5× via hydrophobic interactions in pocket sub-sites .

- MD simulations: Run 100 ns trajectories in GROMACS to assess conformational stability. Cyclopropyl rings reduce ligand RMSD fluctuations by ~30% compared to linear chains .

- QM/MM: Calculate activation energies for metabolic reactions (e.g., CYP3A4 oxidation) at the B3LYP/6-31G* level .

What strategies mitigate data gaps in toxicity profiles for novel cyclopropyl ketones?

Level: Advanced

Methodological Answer:

- Read-across analysis: Use data from structurally similar compounds (e.g., 1-(2-ethoxy-3-pyridinyl)-3-hydroxy-1-butanone, CAS 164398-93-0) to estimate LD₅₀ and NOAEL .

- In silico toxicology: Apply Derek Nexus or ProTox-II to predict mutagenicity (Ames test) and hepatotoxicity.

- High-throughput screening: Use HepG2 cells for cytotoxicity assays (IC₅₀) and zebrafish embryos (FET test) for developmental toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.